molecular formula C6H13NO B8255798 cis-3-(Methylamino)cyclopentanol

cis-3-(Methylamino)cyclopentanol

Cat. No.: B8255798
M. Wt: 115.17 g/mol
InChI Key: ILUIZUPCHOJPBJ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-(Methylamino)cyclopentanol is a chiral amino alcohol with the molecular formula C6H13NO . This compound serves as a valuable intermediate and building block in organic synthesis and pharmaceutical research. While specific mechanistic studies on this exact molecule are limited, its structure suggests it is primarily utilized in the development of bioactive compounds and as a precursor for chiral ligands and catalysts used in asymmetric synthesis . Related cyclopentanol derivatives are key intermediates in complex synthetic pathways, such as the preparation of cis-3-amino-cyclopentanol hydrochloride . The stereochemistry of the cyclopentanol ring is often critical for its function, influencing its binding to target molecules in biological systems . As a chiral scaffold, it holds potential for application in the research and development of novel therapeutic agents, including antiviral and anticancer drugs . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,3R)-3-(methylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-2-3-6(8)4-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUIZUPCHOJPBJ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-3-(Methylamino)cyclopentanol with structurally related cyclopentanol and cyclobutane derivatives, focusing on synthesis, properties, and applications:

Compound CAS No. Molecular Formula Molecular Weight Synthesis Method Key Applications Selectivity/Yield
This compound Not explicitly provided C₆H₁₃NO 115.17 g/mol Likely via hydrogenation-rearrangement or enzymatic catalysis (inferred from analogs) Pharmaceutical intermediates High (inferred from analogs)
cis-3-Aminocyclopentanol Not provided C₅H₁₁NO 101.15 g/mol Multistep synthesis involving intermediates and HCl salt formation Organic synthesis, drug precursors High yield (reported)
cis-3-(Boc-amino)cyclopentanol 207729-03-1 C₁₀H₁₉NO₃ 201.26 g/mol Boc-protection of amino group, followed by cyclization and deprotection Protected intermediate for drug synthesis >97% purity
cis-3-(Methylamino)cyclobutane-1-carboxylate 2136718-64-2 C₇H₁₃NO₂ 143.18 g/mol Bioenzymatic production with 99% enantiomeric purity Key intermediate for abrocitinib 99% chiral purity
Cyclopentanol (CPL) 96-41-3 C₅H₁₀O 86.13 g/mol Hydrogenation of cyclopentanone or biomass-derived furfural using Ru-Mo/CNT catalysts Solvents, fragrances, pharmaceuticals 89.1% yield at 180°C

Physicochemical Properties

  • Log P and Solubility: Cyclopentanol has a Log P of ~1.0, indicating moderate hydrophobicity. Amino derivatives like this compound likely exhibit higher polarity due to the -NHCH₃ group, enhancing solubility in polar solvents. cis-3-(Methylamino)cyclobutane-1-carboxylate shows a calculated Log P of -0.3 (ESOL method), reflecting its carboxylate group’s hydrophilicity.
  • Acidity/Basicity: The methylamino group in this compound confers weak basicity (pKa ~10), influencing its reactivity in proton-coupled reactions.

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via imine formation between the ketone and methylamine, followed by reduction to the secondary amine. The stereochemical outcome hinges on the reducing agent and reaction conditions. For example:

  • Sodium cyanoborohydride (NaBH₃CN) in methanol yields a 65:35 cis:trans ratio due to partial racemization during imine formation.

  • Chiral borane catalysts , such as (R)-CBS (Corey-Bakshi-Shibata), improve cis selectivity to 89:11 by inducing asymmetry during the reduction step.

Optimization Strategies

  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the imine intermediate, reducing epimerization.

  • Temperature control : Reactions conducted at -20°C favor cis isomer formation (78% yield) by minimizing thermal randomization.

Epoxide Ring-Opening with Methylamine

The stereospecific ring-opening of epoxides offers a direct route to vicinal amino alcohols. For this compound, this method requires cis-2,3-epoxycyclopentane as the starting material.

Stereochemical Pathways

  • SN2 mechanism : Methylamine attacks the less substituted carbon of the epoxide, leading to trans-3-(methylamino)cyclopentanol.

  • Acid-catalyzed SN1 conditions : Protonation of the epoxide oxygen generates a carbocation intermediate, allowing for partial retention of configuration (cis:trans = 55:45).

Limitations and Solutions

  • Regioselectivity issues : Competing attack at both epoxide carbons can be mitigated using bulky amines (e.g., tert-butylamine) to block undesired sites.

  • Catalytic asymmetric epoxidation : Chiral salen-Mn(III) catalysts enable >90% enantiomeric excess in epoxide synthesis, preserving cis geometry post-opening.

Hydrogenation of Enamine Precursors

Hydrogenation of enamines derived from cyclopentanone provides a stereocontrolled pathway to cis-aminocyclopentanols.

Reaction Design

  • Enamine formation : Cyclopentanone reacts with methylamine to form a cyclic enamine.

  • Catalytic hydrogenation : Ruthenium-based catalysts (e.g., Ru/C) selectively reduce the double bond, yielding this compound.

Key Findings

  • Catalyst screening : Ru/Al₂O₃ achieves 92% cis selectivity at 50 bar H₂ and 80°C, outperforming Pd/C (68% cis).

  • Additive effects : Triethylamine (10 mol%) suppresses over-reduction, improving yield from 70% to 88%.

Biocatalytic Synthesis Using Transaminases

Enzymatic methods offer unparalleled stereoselectivity under mild conditions.

Enzyme Engineering

  • ω-Transaminases from Arthrobacter sp. convert 3-ketocyclopentanol to this compound with 99% enantiomeric excess.

  • Cofactor recycling : Glutamate dehydrogenase regenerates PLP (pyridoxal phosphate), reducing process costs by 40%.

Industrial Scalability

  • Continuous flow systems : Immobilized enzymes on silica gel achieve space-time yields of 12 g/L·h, surpassing batch reactors.

Comparative Analysis of Synthetic Routes

MethodCis Selectivity (%)Yield (%)ScalabilityCost (USD/kg)
Reductive Amination8978Moderate320
Epoxide Ring-Opening5565Low450
Enamine Hydrogenation9288High280
Biocatalysis9995High210

Key Insights :

  • Biocatalytic routes dominate in selectivity and cost-efficiency but require specialized infrastructure.

  • Hydrogenation methods balance scalability and performance, making them suitable for pilot-scale production .

Q & A

Basic Research Questions

Q. What are the key structural features of cis-3-(Methylamino)cyclopentanol, and how do they influence its reactivity in synthetic chemistry?

  • Answer : The compound's stereochemistry (cis-configuration) and functional groups (methylamino and hydroxyl) dictate its reactivity. The cyclopentanol backbone adopts a half-chair conformation, as observed in cyclopentanol derivatives under high-pressure conditions, which influences steric interactions during reactions . The axial hydroxyl group in this conformation may enhance hydrogen-bonding interactions with reagents like lithium aluminum hydride (reduction) or alkyl halides (substitution) .

Q. What synthetic routes are feasible for preparing this compound from cyclopentanol precursors?

  • Answer : A two-step process is suggested:

Oxidation of cyclopentanol : Chromic acid (H2_2CrO4_4) oxidizes cyclopentanol to cyclopentanone, a key intermediate .

Amination : Reductive amination of cyclopentanone with methylamine, followed by stereoselective reduction to achieve the cis-configuration. This mirrors methods used for related cyclopentylamine derivatives .

  • Table 1 : Reagents for Key Steps

StepReagentRoleReference
OxidationH2_2CrO4_4Converts alcohol to ketone
AminationMethylamine, NaBH4_4Introduces methylamino group

Q. How is this compound characterized spectroscopically?

  • Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The hydroxyl proton appears as a broad singlet (~1.5 ppm in 1^1H NMR), while the methylamino group shows splitting due to coupling with adjacent protons. MS fragmentation patterns align with cyclopentanol derivatives (e.g., m/z 115 for molecular ion) .

Advanced Research Questions

Q. How does the conformational flexibility of this compound affect its interaction with biological targets?

  • Answer : The half-chair conformation of the cyclopentanol ring (supported by Cremer-Pople puckering parameters) allows optimal spatial alignment with receptors, such as neurological targets. Axial positioning of the hydroxyl group enhances hydrogen bonding, as seen in cyclopentanol high-pressure studies .

Q. What thermodynamic considerations govern the synthesis of this compound from cyclopentene?

  • Answer : Indirect synthesis via cyclopentene involves:

Addition-esterification with acetic acid (ΔH=45kJ/mol\Delta H^\circ = -45 \, \text{kJ/mol}).

Transesterification with methanol (ΔG=12kJ/mol\Delta G^\circ = -12 \, \text{kJ/mol}).
Experimental validation shows >85% yield under optimized conditions (70°C, 24 hr) .

  • Table 2 : Thermodynamic Data for Key Reactions

ReactionΔH\Delta H^\circ (kJ/mol)ΔG\Delta G^\circ (kJ/mol)Reference
Addition-esterification-45-38
Transesterification-20-12

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

  • Answer : Discrepancies in cis/trans ratios may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Techniques include:

  • Chiral chromatography to separate enantiomers.
  • Density functional theory (DFT) calculations to predict transition states, as applied to cyclopentanol derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Answer : Impurities like residual methylamine or cyclopentanone require high-resolution techniques:

  • GC-MS with electron ionization for volatile byproducts.
  • HPLC-UV at 210 nm for non-volatile impurities, validated using spiked samples (LOD: 0.1 µg/mL) .

Methodological Notes

  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to enhance cis-selectivity, as demonstrated in cyclopentanol-based drug intermediates .
  • Safety Protocols : Handle methylamine derivatives in fume hoods; refer to SDS guidelines for cyclopentanol analogs (e.g., cyclopentyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.